molecular formula C22H20N4O5 B2445894 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione CAS No. 1251632-01-5

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione

Cat. No. B2445894
CAS RN: 1251632-01-5
M. Wt: 420.425
InChI Key: CCLCKHGWRBCLQU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrazinedione ring, and methoxyphenyl groups. The presence of these groups could suggest potential biological activity, as many drugs and bioactive molecules contain similar structures .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The methoxy groups could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated under certain conditions. The compound could also undergo reactions at the carbonyl groups present in the pyrazinedione ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Complex Formation

Compounds with structures related to the query molecule have been synthesized and used to form complexes with metal ions, such as platinum(II) and palladium(II), indicating potential applications in materials science and coordination chemistry. For instance, pyrazole ligands derived from reactions involving oxadiazole derivatives have shown to form complexes with these metal ions, showcasing their utility in the synthesis of new materials with possible catalytic, optical, or electronic properties (Budzisz, Małecka, & Nawrot, 2004).

Electrochromic Materials

Derivatives incorporating pyrazine and oxadiazole units have been utilized in the development of electrochromic materials. These materials are characterized by their ability to change color in response to an electric charge, suggesting applications in smart windows, displays, and other electrochromic devices. Research into donor-acceptor polymeric electrochromic materials incorporating these structural motifs has demonstrated significant potential in near-infrared (NIR) electrochromic applications, indicating the relevance of such compounds in advanced material science (Zhao et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Compounds with pyrazole, oxadiazole, and related heterocyclic frameworks have been investigated for their antimicrobial and anti-inflammatory activities. For example, novel derivatives have been synthesized for the purpose of evaluating their potential as antimicrobial and anti-inflammatory agents, indicating the biomedical relevance of such molecules. This suggests that the query compound, with its structural similarity to these researched molecules, could also have potential applications in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Molecular Docking and Drug Design

Research involving related compounds also extends to molecular docking studies, particularly in the context of anti-tubercular activity. This involves computational techniques to predict how small molecules, like the query compound, might interact with biological targets to inhibit the growth of Mycobacterium tuberculosis. Such studies are crucial in drug design and discovery, indicating another possible research application of the compound (Al-Tamimi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many compounds with similar structures act by intercalating into DNA or binding to specific proteins .

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-14-6-4-5-7-16(14)26-11-10-25(21(27)22(26)28)13-19-23-20(24-31-19)15-8-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLCKHGWRBCLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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